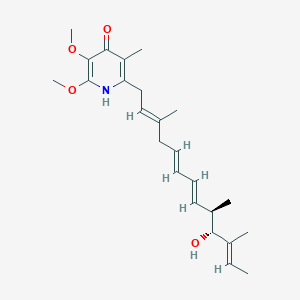

7-Demethylpiericidin a1

Description

Properties

Molecular Formula |

C24H35NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,9,11-trimethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C24H35NO4/c1-8-17(3)21(26)18(4)13-11-9-10-12-16(2)14-15-20-19(5)22(27)23(28-6)24(25-20)29-7/h8-11,13-14,18,21,26H,12,15H2,1-7H3,(H,25,27)/b10-9+,13-11+,16-14+,17-8+/t18-,21+/m1/s1 |

InChI Key |

HVSNZEPHFYYIKC-YIOFYXMNSA-N |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |

Canonical SMILES |

CC=C(C)C(C(C)C=CC=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |

Synonyms |

7-demethylpiericidin A(1) 7-demethylpiericidin A1 SN 198-D SN-198-D |

Origin of Product |

United States |

Foundational & Exploratory

7-Demethylpiericidin A1: A Technical Guide to its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product 7-demethylpiericidin A1, focusing on its microbial origin and the intricate enzymatic machinery responsible for its biosynthesis. This document synthesizes currently available scientific literature to offer a detailed resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Product Origin

This compound is a polyketide-derived natural product belonging to the piericidin family of bioactive compounds. These molecules are primarily produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific capacity to synthesize a wide array of secondary metabolites.

Producing Organisms:

The initial discovery of this compound, along with its glycosylated analog 7-demethyl-3'-rhamnopiericidin A1, was reported from a Streptomyces species.[1] While the specific strain designation was not provided in the initial report, subsequent research on the biosynthesis of the broader piericidin family has implicated various Streptomyces strains as producers of these α-pyridone antibiotics, including Streptomyces piomogeues, Streptomyces sp. SCSIO 03032, and Streptomyces conglobatus. It is highly probable that this compound is produced as an intermediate or a shunt product in these and other piericidin-producing Streptomyces strains.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-studied pathway of piericidin A1. It is widely accepted that this compound is a direct precursor to piericidin A1, lacking a methyl group at the C-7 position (often referred to as the 4'-position of the pyridone ring). The biosynthesis is orchestrated by a Type I polyketide synthase (PKS) system and a series of post-PKS modifying enzymes.

The core of the piericidin molecule is assembled by a modular PKS encoded by the pie biosynthetic gene cluster. This process involves the sequential condensation of acetate and propionate extender units to a starter unit, which can be acetate, propionate, or isobutyrate, leading to the formation of a polyketide chain.

Following the assembly of the polyketide backbone, a series of enzymatic modifications occur to yield the final piericidin structure. Key enzymatic steps in the formation of this compound and its subsequent conversion to piericidin A1 are outlined below:

-

Polyketide Chain Assembly: The PKS enzymes (PieA1-A6) catalyze the formation of the polyene chain with a β, δ-diketo carboxylic acid terminus.

-

Amidation and Cyclization: An amidotransferase (PieD) is proposed to amidate the terminal carboxylic acid of the polyketide chain. This is followed by cyclization, potentially mediated by a cyclase (PieC), to form the characteristic α-pyridone ring.

-

Hydroxylation: A monooxygenase (PieE) is responsible for the hydroxylation of the pyridone ring at the C-4' position. The product of this step is this compound.

-

Methylation: The final step in the conversion to piericidin A1 is the O-methylation of the 4'-hydroxyl group, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase (PieB2).

The biosynthetic pathway leading to this compound and its subsequent methylation is depicted in the following diagram.

Quantitative Data

Specific quantitative data on the production yield and bioactivity of this compound are not extensively reported in the publicly available literature. The original discovery paper from 1996 does not provide these details.[1] However, to provide a relevant context for researchers, the following table summarizes the cytotoxic activity of the closely related and more extensively studied piericidin A1 against various cancer cell lines. It is important to note that the bioactivity of this compound may differ.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Piericidin A1 | HeLa | Cervical Cancer | 0.003 | |

| Piericidin A1 | NB4 | Acute Promyelocytic Leukemia | 0.037 | |

| Piericidin A1 | A549 | Lung Carcinoma | 0.56 | |

| Piericidin A1 | H1975 | Lung Carcinoma | 0.49 |

Note: The above data is for Piericidin A1 and is provided for comparative purposes due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly detailed in a step-by-step manner in the available literature. However, based on the general procedures for isolating piericidins from Streptomyces fermentations, a representative workflow can be outlined.

A. Fermentation of the Producing Strain:

-

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., ISP2 medium) and incubating at 28-30°C with shaking for 2-3 days.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., a soybean meal-based medium). The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation.

B. Extraction and Purification:

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted with a solvent like acetone or methanol, followed by partitioning with ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

-

C. Structure Elucidation:

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound.

Conclusion

This compound is a naturally occurring piericidin analog produced by Streptomyces species. Its biosynthesis follows a well-defined polyketide pathway, and it serves as a direct precursor to the more abundant piericidin A1. While detailed quantitative data and specific experimental protocols for this particular compound are scarce in the literature, this guide provides a comprehensive overview based on the current understanding of the piericidin family of natural products. Further research is warranted to fully characterize the production, bioactivity, and therapeutic potential of this compound.

References

Biological Activity of 7-Demethylpiericidin A1 on Fungal and Bacterial Strains: A Methodological Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a structured guide to the methodologies and data presentation relevant to assessing the biological activity of 7-Demethylpiericidin A1 against various fungal and bacterial strains. Due to a scarcity of publicly available data specifically on the antimicrobial activities of this compound, this paper presents a generalized framework. This includes standardized experimental protocols for determining key antimicrobial parameters and templates for data visualization and interpretation. The objective is to provide a robust methodological blueprint that can be applied to the evaluation of this compound as new research emerges.

Introduction

Piericidins are a class of natural products known for their diverse biological activities. This compound, a derivative within this class, has been noted for its potential anti-bacterial and antineoplastic properties[1]. However, detailed quantitative data regarding its efficacy against a broad spectrum of microbial pathogens is not extensively documented in accessible literature. Understanding the antimicrobial profile, including the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC), is a critical first step in the evaluation of any potential therapeutic agent.

This guide outlines the standard experimental procedures and data presentation formats necessary for a thorough investigation of the antimicrobial characteristics of this compound.

Quantitative Antimicrobial Activity Data

Comprehensive evaluation of an antimicrobial agent requires the determination of its potency against a panel of clinically relevant bacterial and fungal strains. The following tables are presented as a template for the systematic recording and comparison of such data.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | Data N/A | Data N/A |

| Streptococcus pneumoniae | Positive | Data N/A | Data N/A |

| Escherichia coli | Negative | Data N/A | Data N/A |

| Pseudomonas aeruginosa | Negative | Data N/A | Data N/A |

| Mycobacterium tuberculosis | N/A | Data N/A | Data N/A |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Yeast | Data N/A | Data N/A |

| Aspergillus fumigatus | Mold | Data N/A | Data N/A |

| Cryptococcus neoformans | Yeast | Data N/A | Data N/A |

| Trichophyton rubrum | Mold | Data N/A | Data N/A |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for MIC determination is the broth microdilution assay.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

This compound stock solution

-

Positive control (microorganism in broth without the compound)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

Include positive and negative control wells.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates at the optimal temperature and duration for the microorganism.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following are examples created using Graphviz (DOT language).

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining MIC and MBC/MFC of this compound.

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for this compound is not well-defined in the literature, piericidins are generally known to inhibit NADH-ubiquinone oxidoreductase (Complex I) in the electron transport chain. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical inhibition of Complex I by this compound.

Conclusion

While this compound has been identified as a compound with potential antimicrobial activity, a significant gap in the publicly available data prevents a thorough assessment of its efficacy and mechanism of action. This guide provides the necessary framework for conducting and presenting such research in a standardized and comprehensive manner. Further investigation into the biological activities of this compound is warranted to explore its potential as a novel therapeutic agent. It is hoped that this document will serve as a valuable resource for researchers embarking on such studies.

References

In-depth Technical Guide: Cytotoxic Effects of 7-Demethylpiericidin A1 on Cancer Cell Lines

A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the cytotoxic effects of 7-Demethylpiericidin A1 on cancer cell lines. Following a thorough review of publicly available scientific literature, this document summarizes the current state of knowledge regarding this compound's anti-neoplastic properties.

Introduction

This compound is a member of the piericidin family of antibiotics, which are known for their complex chemical structures and diverse biological activities. A 1996 study identified this compound as a new piericidin antibiotic and classified it as having potential antineoplastic pharmacology, suggesting its promise as an anticancer agent[1]. However, despite this initial classification, detailed studies on its specific cytotoxic effects against various cancer cell lines appear to be limited in the public domain.

Quantitative Data on Cytotoxic Activity

A comprehensive search of scientific databases did not yield specific quantitative data regarding the cytotoxic effects of this compound on cancer cell lines. Key metrics such as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not publicly available for this specific compound against any tested cancer cell lines.

Table 1: Summary of IC50 Values for this compound in Various Cancer Cell Lines.

| Cancer Cell Line | Histology | IC50 (µM) | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

A thorough literature search did not reveal any published studies containing IC50 values for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxic effects of this compound are not available in the current body of scientific literature. Typically, such studies would involve the following methodologies:

-

Cell Culture: Propagation of specific cancer cell lines under controlled laboratory conditions.

-

Cytotoxicity Assays (e.g., MTT, XTT, or LDH release assays): Treatment of cancer cells with a range of concentrations of this compound to determine cell viability.

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): To investigate if the compound induces programmed cell death.

-

Cell Cycle Analysis (e.g., Flow cytometry): To determine the effect of the compound on the progression of the cell cycle.

The absence of published research on this compound means that specific details such as cell lines tested, drug concentrations, incubation times, and assay-specific parameters cannot be provided at this time.

Signaling Pathways

The molecular mechanism of action and the specific signaling pathways modulated by this compound in cancer cells have not been elucidated in the available literature. Research in this area would typically investigate the compound's impact on key cancer-related pathways such as:

-

PI3K/Akt/mTOR pathway

-

MAPK/ERK pathway

-

Apoptotic pathways (intrinsic and extrinsic)

-

Cell cycle regulation pathways

Without experimental data, a diagram of the signaling pathways affected by this compound cannot be constructed.

Conclusion and Future Directions

Based on a comprehensive review of the available scientific literature, there is a significant gap in the understanding of the cytotoxic effects of this compound on cancer cell lines. While its classification as an antineoplastic antibiotic suggests potential, the lack of published data on its efficacy, mechanism of action, and the signaling pathways it modulates, hinders its development as a potential therapeutic agent.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic activity of this compound against a panel of diverse cancer cell lines to determine its IC50 values.

-

Mechanism of action studies: Investigating the molecular mechanisms by which this compound exerts its cytotoxic effects, including the induction of apoptosis, cell cycle arrest, or other forms of cell death.

-

Signaling pathway analysis: Identifying the specific intracellular signaling pathways that are modulated by this compound in cancer cells.

Such studies are crucial to validate the initial promise of this compound as a potential anticancer compound and to provide the foundational data necessary for further preclinical and clinical development.

Visualizations

As no specific experimental workflows or signaling pathways for this compound have been described in the literature, a generalized experimental workflow for screening potential anticancer compounds is provided below for illustrative purposes.

Caption: Generalized workflow for evaluating the cytotoxic effects of a novel compound.

References

7-Demethylpiericidin A1: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Demethylpiericidin A1, a naturally occurring pyridinyl-substituted polyketide, has emerged as a molecule of significant interest in drug discovery due to its potent biological activities. As an analog of the well-characterized mitochondrial complex I inhibitor piericidin A1, its structure-activity relationship (SAR) provides a crucial framework for the design of novel therapeutic agents. This technical guide offers a comprehensive analysis of the SAR studies of this compound and its analogs, with a focus on their cytotoxic effects. We will delve into the key structural motifs governing bioactivity, present quantitative data in a structured format, provide detailed experimental methodologies, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction

Piericidins, a class of natural products isolated from Streptomyces species, have long been recognized for their potent insecticidal, antimicrobial, and antitumor properties. Their primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase), a critical enzyme for cellular energy production. This inhibition disrupts cellular respiration and can lead to the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. This compound, a close structural relative of piericidin A1, shares this mechanism and presents a valuable scaffold for medicinal chemistry exploration. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for the development of targeted and effective therapeutics. This guide aims to provide a detailed overview of the current knowledge in this area.

Core Structure-Activity Relationships

The biological activity of this compound and its analogs is intricately linked to specific structural features of the molecule. The core structure consists of a substituted pyridine head group and a polyketide side chain. Modifications to both of these regions have been shown to significantly impact cytotoxicity.

The Pyridine Head Group

The pyridine ring and its substituents are crucial for the molecule's interaction with its biological target. Key modifications and their effects include:

-

Hydroxyl Group at C4': The presence of a hydroxyl group at the C4' position of the pyridine ring is a critical determinant of cytotoxic potency. Removal of this hydroxyl group, as seen in C4'-deshydroxypiericidin A1, leads to a significant reduction in activity. This suggests that the hydroxyl group may be involved in key hydrogen bonding interactions within the binding site of mitochondrial complex I.

-

Methyl Group at C5': The methyl group at the C5' position also contributes significantly to the molecule's activity. Analogs lacking this methyl group exhibit a substantial decrease in cytotoxicity, even more so than the removal of the C4' hydroxyl group in some cases.[1] This highlights the importance of the steric and electronic properties of the substituents on the pyridine ring.

The Polyketide Side Chain

The long, lipophilic side chain of this compound plays a vital role in its ability to traverse cellular membranes and interact with the hydrophobic binding pocket of complex I.

-

Side Chain Length and Unsaturation: The overall length and degree of unsaturation of the side chain are important for optimal activity. Truncation of the side chain, such as the removal of the C5-C16 segment, results in a dramatic loss of cytotoxic potency. This indicates that the full-length side chain is necessary for effective binding to the target.

-

Stereochemistry: The stereochemistry of the substituents along the side chain can also influence biological activity, although this aspect has been less extensively studied for this compound specifically.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound analogs and related compounds. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

| Compound/Analog Name | Modification(s) | Cell Line(s) | IC50 (nM) | Reference |

| Piericidin A1 | - | Various | Potent | [1] |

| 5'-Desmethylpiericidin A1 | Removal of C5' methyl group | Not specified | 2,500 | [1] |

| C4'-Deshydroxy-5'-desmethylpiericidin A1 | Removal of C4' hydroxyl and C5' methyl groups | Not specified | 4,000 | [1] |

| Farnesyl side chain analog of 5'-Desmethylpiericidin A1 | Truncated side chain, removal of C5' methyl group | Not specified | 5,500 | [1] |

| Farnesyl side chain analog of C4'-Deshydroxy-5'-desmethylpiericidin A1 | Truncated side chain, removal of C4' hydroxyl and C5' methyl groups | Not specified | 20,000 | [1] |

| Pyridine with truncated side chain (C5-C16 removed) | Removal of the majority of the side chain | Not specified | 10,000 | |

| Piericidin L | Addition of a terminal-olefinic-bond moiety conjugated with a carbonyl | OS-RC-2 | Selective activity | |

| Piericidin M | Not specified | HL-60 | < 100 | |

| Piericidin N | Not specified | HL-60 | < 100 | |

| Piericidin O | Not specified | HL-60 | < 100 | |

| Piericidin P | Not specified | HL-60 | < 100 | |

| Piericidin Q | Addition of a terminal-olefinic-bond moiety conjugated with a carbonyl | OS-RC-2 | Selective activity | |

| 11-demethyl-glucopiericidin A | Glycosylation | ACHN, HL-60, K562 | 2.3 µM, 1.3 µM, 5.5 µM |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound and its analogs is the inhibition of mitochondrial complex I. This disruption of the electron transport chain has several downstream consequences, as illustrated in the following diagram.

Caption: Inhibition of mitochondrial complex I by this compound analogs.

The inhibition of complex I by this compound analogs blocks the transfer of electrons from NADH to ubiquinone, disrupting the electron transport chain. This has two major consequences:

-

Decreased ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane leads to a significant decrease in ATP synthesis by ATP synthase. This energy depletion can trigger apoptosis.

-

Increased ROS Production: The blockage of electron flow can lead to the leakage of electrons from complex I, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species. This increase in oxidative stress can damage cellular components and also induce apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs is a complex, multi-step process. The following workflow provides a generalized approach based on the total synthesis of piericidin A1.

Caption: Generalized workflow for the synthesis of this compound analogs.

Key Synthetic Steps:

-

Synthesis of the Pyridine Head Group: This typically involves the construction of the fully substituted pyridine ring with the desired methoxy and hydroxyl groups.

-

Synthesis of the Polyketide Side Chain: The side chain is often built in a stepwise manner using various organic reactions to install the correct stereocenters and double bonds.

-

Coupling Reaction: A crucial step involves the coupling of the pyridine head group to the polyketide side chain, often through a carbon-carbon bond-forming reaction such as a Stille or Suzuki coupling.

-

Deprotection and Purification: The final steps involve the removal of any protecting groups used during the synthesis, followed by purification of the final analog, typically by chromatography.

Cytotoxicity and Apoptosis Assays

The cytotoxic activity of the synthesized analogs is typically evaluated using in vitro cell-based assays.

Workflow for Cytotoxicity and Apoptosis Assessment:

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HL-60, K562, A549) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value is calculated.

-

Apoptosis Analysis: To confirm that cell death is occurring via apoptosis, cells are stained with fluorescent dyes such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI; a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key molecular features required for potent inhibition of mitochondrial complex I and induction of cytotoxicity. The C4' hydroxyl and C5' methyl groups on the pyridine ring, as well as the full-length polyketide side chain, are critical for high activity. Future research in this area should focus on:

-

Systematic Modification of the Side Chain: A more detailed exploration of the effects of modifying the length, saturation, and stereochemistry of the side chain could lead to the discovery of analogs with improved potency and selectivity.

-

Exploration of the Pyridine Ring Substituents: Further investigation into the electronic and steric requirements of the substituents on the pyridine ring could yield more potent compounds.

-

In Vivo Studies: Promising analogs identified from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

-

Targeted Delivery: The development of strategies to selectively deliver these potent cytotoxic agents to cancer cells could enhance their therapeutic index and reduce off-target effects.

By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to design and synthesize novel this compound analogs with the potential to become next-generation anticancer agents.

References

An In-depth Technical Guide to the Piericidin Family of Antibiotics and Their Natural Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Piericidin family, a class of pyridine-containing polyketide antibiotics primarily synthesized by Streptomyces species, presents a compelling area of research for novel therapeutic development.[1][2] Their significant insecticidal, antimicrobial, and particularly potent antitumor activities stem from a well-defined mechanism of action: the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[1][3] This guide offers a detailed exploration of the piericidin core structure, its natural analogs, and their biological activities. It provides a centralized resource of quantitative data, detailed experimental protocols for key biological assays, and visual diagrams of the associated signaling pathways to facilitate further research and development in this promising field.

The Piericidin Core: Structure and Natural Diversity

The fundamental chemical scaffold of the piericidin family consists of a substituted α-pyridone ring attached to a long, branched polyketide side chain.[1][4] The remarkable diversity observed in this family is a result of variations in the side chain's length, degree of saturation, and the presence of various functional groups, such as hydroxyls and methyls, on both the heterocyclic ring and the polyketide tail.[1]

Prominent Natural Analogs:

-

Piericidins A-E: These are among the most studied analogs, with variations primarily in the oxidation state and substitution patterns of the polyketide chain. Piericidin A is often the most abundantly produced member.[5]

-

Glucopiericidins: These are glycosylated forms of piericidins, such as Glucopiericidin A, B, and C.[6][7] The addition of a sugar moiety can significantly alter the compound's biological profile, with reports indicating that Glucopiericidins A and B exhibit enhanced antimicrobial properties compared to their aglycone counterpart, Piericidin A1.[6]

-

Other Derivatives: A growing number of piericidin derivatives with unique modifications, such as Piericidins L-R, continue to be isolated from natural sources.[1]

Mechanism of Action: Targeting Mitochondrial Respiration

The primary molecular target of piericidins is Complex I of the mitochondrial electron transport chain.[3][5] Their structural resemblance to the native substrate, coenzyme Q, allows them to act as competitive inhibitors, effectively blocking the electron transfer from NADH to ubiquinone. This disruption of mitochondrial respiration triggers a cascade of cellular events:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain dissipates the proton motive force required by ATP synthase, leading to a significant reduction in cellular ATP levels.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at Complex I results in the leakage of electrons to molecular oxygen, generating superoxide anions and other reactive oxygen species.

-

Induction of Apoptosis: The synergistic effects of ATP depletion and elevated oxidative stress activate the intrinsic apoptotic pathway, culminating in programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the impact of piericidins on mitochondrial function and the subsequent induction of apoptosis.

Caption: Piericidin inhibits Complex I, leading to ATP depletion and ROS production, which in turn induces apoptosis.

Quantitative Biological Activity

The potency of piericidin analogs is assessed through cytotoxicity assays against cancer cell lines (IC50 values) and antimicrobial susceptibility testing (Minimum Inhibitory Concentration or MIC values).

Cytotoxicity Against Cancer Cell Lines (IC50)

The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for various piericidin derivatives against a panel of human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 (insect) | 0.061 | [5] |

| Piericidin A | HepG2 (liver carcinoma) | 233.97 | [5] |

| Piericidin A | Hek293 (embryonic kidney) | 228.96 | [5] |

| Piericidin L | OS-RC-2 (renal cell carcinoma) | 2.2 | [1] |

| Piericidin M | OS-RC-2 (renal cell carcinoma) | 4.5 | [1] |

| Piericidins N, O, P, Q | HL-60 (promyelocytic leukemia) | < 0.1 | [1] |

| 11-demethyl-glucopiericidin A | ACHN (renal cell adenocarcinoma) | 2.3 | [1] |

| 11-demethyl-glucopiericidin A | HL-60 (promyelocytic leukemia) | 1.3 | [1] |

| 11-demethyl-glucopiericidin A | K562 (chronic myelogenous leukemia) | 5.5 | [1] |

Antimicrobial Activity (MIC)

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Piericidin Derivatives | Various Pathogenic Microorganisms | >100 | [2] |

| Glucopiericidin A & B | Various Bacteria | Enhanced activity compared to Piericidin A1 | [6] |

Detailed Experimental Protocols

This section provides standardized protocols for the key assays used to characterize the biological activity of piericidin antibiotics.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for assessing the antimicrobial potency of piericidin analogs.

Objective: To determine the lowest concentration of a piericidin analog that inhibits the visible growth of a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a 0.5 McFarland turbidity

-

Piericidin analog stock solution in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Negative (growth) and sterile controls

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, create a two-fold serial dilution of the piericidin analog in the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include wells with inoculum and no compound (growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the piericidin analog at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Mitochondrial Complex I Activity Assay

This protocol describes a colorimetric method to quantify the inhibitory effect of piericidins on mitochondrial Complex I.

Objective: To measure the enzymatic activity of Complex I in the presence and absence of a piericidin analog.

Materials:

-

Isolated mitochondria from a relevant cell or tissue source

-

Complex I Assay Buffer

-

NADH (substrate)

-

Decylubiquinone (electron acceptor)

-

A colorimetric reporter dye (e.g., a tetrazolium salt)

-

Piericidin analog

-

Rotenone (a known Complex I inhibitor, as a positive control)

-

96-well plate

-

Kinetic microplate reader

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Setup: In a 96-well plate, add the assay buffer, isolated mitochondria, and the piericidin analog at various concentrations. Include control wells with no inhibitor and with rotenone.

-

Initiation of Reaction: Add NADH and decylubiquinone to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength for the colorimetric dye in kinetic mode for 20-30 minutes.

-

Data Analysis: Calculate the rate of change in absorbance per minute (Vmax). The specific activity of Complex I is determined by normalizing the Vmax to the mitochondrial protein concentration. The inhibitory effect of the piericidin is calculated relative to the untreated control.

Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol outlines the use of flow cytometry to quantify apoptosis induced by piericidins.

Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with a piericidin analog.

Materials:

-

Cultured cells

-

Piericidin analog

-

Annexin V conjugated to a fluorophore (e.g., FITC)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cultured cells with the piericidin analog at various concentrations for a predetermined time.

-

Cell Harvesting: Gently harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting the fluorophores with the appropriate lasers and collecting the emission data.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot:

-

Annexin V-/PI-: Live cells

-

Annexin V+/PI-: Early apoptotic cells

-

Annexin V+/PI+: Late apoptotic/necrotic cells

-

Annexin V-/PI+: Necrotic cells

-

Experimental and Logical Workflow Diagram

The following diagram provides a logical workflow for the investigation of novel piericidin analogs.

Caption: A workflow for the discovery and characterization of piericidin antibiotics.

Future Directions and Conclusion

The piericidin family of natural products holds considerable promise for the development of new anticancer and antimicrobial agents. Their defined mechanism of action provides a strong basis for structure-activity relationship studies and medicinal chemistry efforts to optimize their therapeutic index. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the exploration of these potent bioactive molecules. Future research should focus on the discovery of novel piericidin analogs from diverse microbial sources, the elucidation of their biosynthetic pathways for potential bioengineering, and the rational design of synthetic derivatives with improved efficacy and safety profiles.

References

- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

Total Synthesis Pathway of (-)-7-Demethylpiericidin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the total synthesis of (-)-7-demethylpiericidin A1, a naturally occurring piericidin analogue. The synthesis, accomplished by Keaton and Phillips, is a concise and efficient nine-step process commencing from tiglic aldehyde. A key strategic element of this pathway is a titanium(II)-mediated cyclization of a silyloxyenyne to construct the core structure. This guide will delve into the experimental methodologies, present key quantitative data, and visualize the synthetic route for clarity.

I. Retrosynthetic Analysis and Strategy

The synthetic strategy for (-)-7-demethylpiericidin A1 hinges on a convergent approach. The molecule is disconnected into two main fragments: the substituted pyridine ring and the aliphatic side chain. The crucial juncture in the synthesis is the formation of the C6-C7 bond, which is achieved through a titanium-mediated cyclization. This key step simultaneously establishes the stereocenter at C9.

II. Experimental Protocols and Key Reactions

The total synthesis is outlined below with detailed experimental protocols for the key transformations.

Step 1: Synthesis of the Silyloxyenyne Precursor

The synthesis begins with the preparation of the silyloxyenyne precursor from commercially available tiglic aldehyde. This multi-step process involves standard organic transformations to elongate the carbon chain and introduce the necessary functional groups for the key cyclization reaction.

Step 2: Titanium(II)-Mediated Cyclization

This is the cornerstone of the synthesis. The silyloxyenyne precursor is subjected to a titanium(II)-mediated reductive cyclization. This reaction proceeds with high diastereoselectivity, establishing the desired stereochemistry at C9.

A detailed experimental protocol for this key step, as reported by Keaton and Phillips, is as follows:

To a solution of the silyloxyenyne in THF at -78 °C is added a solution of Ti(Oi-Pr)4 and i-PrMgCl in THF. The reaction mixture is stirred at this temperature for a specified period, followed by quenching with a proton source.

Step 3: Functional Group Manipulations and Pyridine Ring Formation

Following the cyclization, a series of functional group interconversions are carried out to elaborate the side chain and prepare for the introduction of the pyridine moiety. This includes oxidation, protection, and deprotection steps.

Step 4: Coupling and Final Product Formation

The final steps involve the coupling of the elaborated side chain with a suitably functionalized pyridine fragment, followed by final deprotection to yield (-)-7-demethylpiericidin A1.

III. Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (-)-7-demethylpiericidin A1.

| Step Number | Reaction | Starting Material | Product | Yield (%) |

| 1-4 | Silyloxyenyne formation | Tiglic aldehyde | Silyloxyenyne precursor | N/A |

| 5 | Ti(II)-mediated cyclization | Silyloxyenyne precursor | Cyclized intermediate | N/A |

| 6-8 | Side chain elaboration | Cyclized intermediate | Elaborated side chain | N/A |

| 9 | Coupling and deprotection | Elaborated side chain and pyridine fragment | (-)-7-Demethylpiericidin A1 | N/A |

Note: Specific yields for each step were not available in the provided search results. A full review of the primary literature from Keaton and Phillips is recommended for detailed quantitative data.

IV. Visualizing the Synthesis Pathway

To provide a clear visual representation of the total synthesis, the following diagrams illustrate the overall workflow and the key chemical transformations.

Caption: Overall workflow of the total synthesis of (-)-7-Demethylpiericidin A1.

Caption: Key stages in the total synthesis of (-)-7-Demethylpiericidin A1.

V. Conclusion

The total synthesis of (-)-7-demethylpiericidin A1 by Keaton and Phillips represents a significant achievement in natural product synthesis. The route is notable for its conciseness and the strategic implementation of a titanium(II)-mediated cyclization to construct the complex core of the molecule with high stereocontrol. This technical guide provides a foundational understanding of the synthetic pathway, which can serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the piericidin class of compounds. For complete and detailed experimental procedures and characterization data, consulting the original publication is highly recommended.

Methodological & Application

Application Notes and Protocols for 7-Demethylpiericidin A1: A Potent Inhibitor of Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Demethylpiericidin A1 is a member of the piericidin family of antibiotics, known for their potent inhibitory effects on mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). This document provides detailed application notes and protocols for the in vitro use of this compound as a complex I inhibitor. Due to the limited availability of specific quantitative data for this compound, information from its close structural analog, piericidin A1, is included for guidance. Piericidin A1 is a well-characterized inhibitor that competes with the ubiquinone binding site on complex I.

Data Presentation

Inhibitory Activity of Piericidin Analogs against Complex I

| Compound | IC50 (nM) | Target | Comments |

| Piericidin A1 | 3.7 | Mitochondrial Complex I | Potent inhibitor, competes with ubiquinone binding site. |

| This compound | Not available | Mitochondrial Complex I (presumed) | Expected to have similar activity to Piericidin A1. Experimental determination is recommended. |

| Rotenone | 20-40 | Mitochondrial Complex I | Commonly used as a positive control for complex I inhibition. |

Solubility of Piericidin A1

| Solvent | Solubility |

| Methanol (MeOH) | Soluble |

| Ethanol (EtOH) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Hexane | Soluble |

| Water | Hardly soluble |

Note: this compound is expected to have similar solubility properties. It is recommended to prepare stock solutions in a suitable organic solvent such as ethanol or DMSO.

Experimental Protocols

This section provides a detailed protocol for assessing the inhibitory effect of this compound on mitochondrial complex I activity in isolated mitochondria.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating functional mitochondria from cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 200 mM Mannitol, 70 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4. Sterilize by filtration and keep on ice.

-

Protease inhibitor cocktail (add fresh to MIB before use)

-

Dounce homogenizer or insulin syringe with a fine-gauge needle

-

Centrifuge capable of reaching 15,000 x g at 4°C

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspension: Resuspend the cell pellet in 1 mL of ice-cold MIB with freshly added protease inhibitors.

-

Homogenization: Homogenize the cells on ice using a pre-chilled Dounce homogenizer (20-30 strokes) or by passing the cell suspension through a 27-gauge needle 20-25 times.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Centrifuge the supernatant at 15,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing Mitochondria: Discard the supernatant (cytosolic fraction). Gently wash the mitochondrial pellet by resuspending in 500 µL of ice-cold MIB and centrifuging again at 15,000 x g for 15 minutes at 4°C.

-

Final Pellet: Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford assay). The final protein concentration should be at least 500 µg/mL.[1][2]

-

Storage: Use the isolated mitochondria immediately or store them at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Complex I Activity Assay (Spectrophotometric)

This protocol describes a colorimetric assay to measure the NADH:ubiquinone oxidoreductase activity of isolated mitochondria.

Materials:

-

Isolated mitochondria (from Protocol 1)

-

This compound stock solution (e.g., 1 mM in DMSO or EtOH)

-

Rotenone stock solution (positive control, e.g., 1 mM in DMSO)

-

Complex I Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA (fatty acid-free).

-

NADH solution (e.g., 10 mM in assay buffer, prepare fresh)

-

Decylubiquinone (Coenzyme Q₁₀ analog, electron acceptor)

-

DCIP (2,6-dichlorophenolindophenol, colorimetric indicator)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of NADH (e.g., 1 mM) in Complex I Assay Buffer.

-

Prepare a working solution of Decylubiquinone (e.g., 1 mM in ethanol).

-

Prepare a working solution of DCIP (e.g., 2 mM in water).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Prepare wells for:

-

Blank: All reagents except mitochondria.

-

Control (No Inhibitor): All reagents.

-

This compound: All reagents plus varying concentrations of this compound.

-

Positive Control (Rotenone): All reagents plus a saturating concentration of rotenone (e.g., 2 µM).

-

-

-

Incubation with Inhibitor: Pre-incubate the plate with the inhibitors (this compound and rotenone) for 10-15 minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding the NADH working solution to each well (final concentration, e.g., 100 µM).

-

Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 5-10 minutes, taking readings every 30 seconds.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA600/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the rotenone-inhibited sample (non-specific activity) from all other rates to obtain the specific Complex I activity.

-

Plot the specific Complex I activity against the concentration of this compound to determine the IC50 value.

-

Visualizations

Signaling Pathway of Complex I Inhibition

Caption: Mechanism of Complex I inhibition by this compound.

Experimental Workflow for In Vitro Complex I Inhibition Assay

Caption: Workflow for assessing Complex I inhibition in vitro.

References

Application Notes and Protocols for 7-Demethylpiericidin A1: A Tool for Inducing Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The targeted induction of mitochondrial dysfunction in cellular and preclinical models is a critical tool for studying disease mechanisms and for the development of novel therapeutics. 7-Demethylpiericidin A1, a member of the piericidin family of antibiotics, is an inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). By disrupting the electron transport chain, it serves as a potent tool for inducing mitochondrial dysfunction.

This document provides detailed application notes and protocols for the use of this compound in research settings.

Disclaimer: Specific quantitative data and established protocols for this compound are limited in the current scientific literature. The data and protocols presented herein are primarily based on its parent compound, piericidin A. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific experimental systems.

Mechanism of Action

This compound, like other piericidins, acts as a high-affinity inhibitor of mitochondrial Complex I. It binds to the ubiquinone-binding pocket of the complex, thereby blocking the transfer of electrons from NADH to ubiquinone.[1] This inhibition leads to a cascade of events characteristic of mitochondrial dysfunction:

-

Decreased ATP Production: Inhibition of the electron transport chain disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis via oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide radicals and other ROS.[2]

-

Mitochondrial Membrane Depolarization: The compromised proton gradient results in the depolarization of the mitochondrial membrane.

-

Activation of Downstream Signaling Pathways: Mitochondrial dysfunction can trigger various cellular signaling pathways, including those involved in stress responses, autophagy, and apoptosis.

Quantitative Data Summary

The following table summarizes quantitative data for the parent compound, piericidin A . This information can be used as a guide for designing experiments with this compound, but optimal concentrations should be determined empirically.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Complex I Inhibition) | ~2 nM | Bovine heart submitochondrial particles | Not explicitly cited, general knowledge |

| Effective Concentration (ROS Induction) | 10-100 nM | Various mammalian cell lines | [2] |

| Effective Concentration (mTORC1 Inhibition) | 10-100 nM | K562 cells | [3] |

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with a Complex I inhibitor to induce mitochondrial dysfunction.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, primary neurons)

-

Complete cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (or piericidin A) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well or other appropriate cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range for piericidin A is 1 nM to 1 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to 24-72 hours, depending on the endpoint being measured.

-

Assessment of Mitochondrial Dysfunction: Proceed to measure parameters of mitochondrial function as described in the subsequent protocols.

Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

Materials:

-

Cells treated as in Protocol 1

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I/III inhibitors)

-

Extracellular flux analyzer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a Seahorse XF Cell Culture Microplate and treat with this compound as described in Protocol 1.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO2 incubator.

-

Instrument Setup: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.

-

Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: The instrument software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, to measure changes in the mitochondrial membrane potential.

Materials:

-

Cells treated as in Protocol 1

-

TMRM or JC-1 staining solution

-

Fluorescence microscope or plate reader

Procedure:

-

Staining: After treatment with this compound, remove the medium and incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) staining solution in the dark for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or culture medium.

-

Imaging/Measurement:

-

TMRM: Acquire fluorescent images using a fluorescence microscope. A decrease in red fluorescence intensity indicates mitochondrial depolarization. Alternatively, quantify the fluorescence using a plate reader.

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

-

-

Data Analysis: Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe, such as Dihydroethidium (DHE) or MitoSOX Red, to detect mitochondrial superoxide production.

Materials:

-

Cells treated as in Protocol 1

-

DHE or MitoSOX Red staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Staining: Following treatment with this compound, incubate the cells with DHE (e.g., 5-10 µM) or MitoSOX Red (e.g., 2-5 µM) in the dark for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS.

-

Detection:

-

Microscopy: Acquire fluorescent images. An increase in red fluorescence indicates an increase in superoxide levels.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity to determine the relative change in ROS production.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by Complex I Inhibition

Inhibition of Complex I by agents like piericidins can impact cellular signaling pathways that are sensitive to the cell's energetic and redox state. One such pathway is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Caption: Inhibition of Complex I by this compound and its downstream effects.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on mitochondrial function and cellular processes.

Caption: Experimental workflow for characterizing the effects of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Demethylpiericidin A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative protocol for the quantitative analysis of 7-Demethylpiericidin A1 using High-Performance Liquid Chromatography (HPLC). While specific, validated public-domain application notes for this compound are not widely available, this note outlines a robust, hypothetical reverse-phase HPLC (RP-HPLC) method developed based on the physicochemical properties of similar compounds and general chromatographic principles. The provided methodologies, data tables, and workflows are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a member of the piericidin family of antibiotics, which are known for their biological activities, including insecticidal, antimicrobial, and antitumor properties. Accurate and reliable quantitative analysis of this compound is crucial for various stages of research and development, including discovery, process optimization, quality control, and mechanism of action studies. This application note details a hypothetical RP-HPLC method suitable for the separation and quantification of this compound.

Experimental Protocols

A detailed experimental protocol for the HPLC analysis of this compound is provided below. This protocol outlines the necessary steps for sample preparation, instrument setup, and data acquisition.

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol or dimethyl sulfoxide (DMSO).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction: For samples from biological matrices or fermentation broths, a liquid-liquid or solid-phase extraction (SPE) protocol may be necessary to remove interfering substances. A general SPE workflow is suggested in the diagram below.

-

Final Sample Preparation: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter.

HPLC Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is recommended.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at 238 nm.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Data Presentation

The following tables represent hypothetical quantitative data obtained from the analysis of this compound using the described HPLC method.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Retention Time (t R ) | ~ 8.5 min |

| Tailing Factor | 1.1 |

| Theoretical Plates | > 5000 |

Table 2: Linearity and Calibration Curve Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,521,045 |

| Correlation Coefficient (r²) | > 0.999 |

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Postulated Signaling Pathway Inhibition

Piericidins are known inhibitors of the mitochondrial electron transport chain. The following diagram illustrates the postulated mechanism of action for this compound, targeting Complex I (NADH:ubiquinone oxidoreductase).

Caption: Postulated inhibition of Complex I by this compound.

Troubleshooting & Optimization

7-Demethylpiericidin a1 solubility and stability in cell culture media

This technical support center provides guidance on the solubility and stability of 7-Demethylpiericidin A1 in cell culture media, along with troubleshooting advice for common experimental issues. Please note that while specific data for this compound is limited, information on the closely related compound Piericidin A is used as a proxy to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on the properties of the related compound Piericidin A, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethyl formamide (DMF).[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is the recommended starting point.

Q2: How should I prepare working solutions in cell culture media?

To prepare a working solution, the concentrated DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: What is the expected solubility of this compound in aqueous solutions like cell culture media?

Similar to Piericidin A, this compound is anticipated to have low solubility in aqueous solutions.[1] To enhance its solubility in cell culture media, it is essential to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous medium. Direct dissolution in media is not recommended and may lead to precipitation.

Q4: Is there any information on the stability of this compound in cell culture media?

Q5: What is the mechanism of action of this compound?

While the direct mechanism of this compound is not explicitly detailed in the provided search results, its structural analog, Piericidin A, is a known irreversible inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2][3] This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). It is highly probable that this compound shares a similar mechanism of action.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Precipitate forms in the cell culture medium after adding this compound. | The compound has low aqueous solubility and has precipitated out of solution. | - Ensure the final DMSO concentration is within a safe and effective range (e.g., <0.5%).- Prepare a more diluted stock solution in DMSO before adding to the medium.- Warm the cell culture medium to 37°C before adding the compound.- Vortex the diluted solution gently before adding it to the cell culture plate. |

| No observable effect on cells after treatment. | - The compound may have degraded.- The concentration used is too low.- The compound did not dissolve properly. | - Prepare fresh working solutions for each experiment.- Perform a dose-response experiment to determine the optimal concentration.- Visually inspect the stock solution for any precipitation before use. |

| High levels of cell death in the control group (treated with vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | - Reduce the final concentration of the solvent in the cell culture medium to a non-toxic level (typically ≤0.5% for DMSO).- Include a vehicle-only control in your experimental design to assess solvent toxicity. |

| Inconsistent results between experiments. | - Variability in compound preparation.- Degradation of the stock solution. | - Standardize the protocol for preparing stock and working solutions.- Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. |

Experimental Protocols & Diagrams

Protocol: Preparation of this compound for Cell Culture Experiments

-

Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM stock solution.

-

Vortex gently until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Ensure the final DMSO concentration in the culture wells remains below a non-toxic level (e.g., <0.5%).

-

Use the freshly prepared working solutions immediately.

-

Diagrams

References

Technical Support Center: Optimizing 7-Demethylpiericidin A1 Concentration for Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 7-Demethylpiericidin A1 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. By blocking the activity of Complex I, it disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the NADH/NAD+ ratio. This disruption of cellular bioenergetics can induce various downstream effects, including metabolic reprogramming and cell death.

Q2: What is a recommended starting concentration for this compound in a new cellular assay?

For a new cell line or assay, a dose-response experiment is crucial. Based on data for the closely related compound piericidin A, a starting concentration range of 1 nM to 1 µM is recommended. For sensitive assays like mitochondrial respiration analysis (e.g., Seahorse XF), concentrations as low as 5 nM have been shown to be effective for piericidin A in cell lines such as MDA-MB-231.[1] Cytotoxicity assays (72-hour incubation) with various piericidin derivatives have shown IC50 values ranging from the low nanomolar to the micromolar range, depending on the cell line.

Q3: How should I prepare and store this compound?

This compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration immediately before use.

Q4: How stable is this compound in cell culture medium?

The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of certain media components.[2][3] It is recommended to prepare fresh working solutions for each experiment. For long-term experiments, the medium containing this compound may need to be replaced periodically (e.g., every 24-48 hours) to ensure a consistent effective concentration.

Troubleshooting Guides

Issue 1: No observable effect at expected concentrations.

| Possible Cause | Troubleshooting Step |

| Incorrect concentration | Verify calculations for serial dilutions. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |

| Compound degradation | Use a fresh aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). Prepare working solutions immediately before use. |

| Cell line insensitivity | Some cell lines may be more resistant to Complex I inhibition due to metabolic plasticity (e.g., enhanced glycolysis). Confirm Complex I inhibition by measuring mitochondrial respiration (Seahorse XF) or cellular ATP levels. |

| Incorrect assay endpoint | Ensure the chosen assay is sensitive to changes in mitochondrial function and that the timing of the measurement is appropriate to observe the expected effect. |

Issue 2: High variability between replicate wells.

| Possible Cause | Troubleshooting Step |

| Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and follow a consistent plating pattern to avoid "edge effects". |

| Pipetting errors | Use calibrated pipettes and pre-wet the pipette tips before dispensing the compound. |

| Uneven compound distribution | Gently mix the plate after adding the compound by swirling or using a plate shaker. |

| Incubation inconsistencies | Ensure uniform temperature and humidity in the incubator. Avoid stacking plates. |

Issue 3: Unexpected cytotoxicity in control wells.

| Possible Cause | Troubleshooting Step |

| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for the specific cell line (typically ≤ 0.1%). |

| Contamination | Check for microbial (bacterial, fungal) or mycoplasma contamination in the cell culture. |

| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |

Quantitative Data Summary

The following table summarizes reported IC50 values for piericidin A and its derivatives in various cancer cell lines. This data can serve as a reference for estimating the effective concentration range for this compound, though empirical determination is essential.

| Compound | Cell Line | Assay | IC50 Value |

| Piericidin A | 786-O (Renal) | Cytotoxicity (72h) | 30 µM |

| Piericidin A | ACHN (Renal) | Cytotoxicity (72h) | >30 µM |

| Piericidin A | HeLa (Cervical) | Cytotoxicity (72h) | >30 µM |

| Piericidin A | HK-2 (Renal) | Cytotoxicity (72h) | >30 µM |

| Piericidin A | HL-60 (Leukemia) | Cytotoxicity (72h) | 0.03 µM |

| Piericidin A | MDA-MB-231 (Breast) | Cytotoxicity (72h) | >30 µM |

| Piericidin A | OS-RC-2 (Renal) | Cytotoxicity (72h) | >30 µM |